molecular formula C11H23ClN2O2 B595289 (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride CAS No. 1217778-64-7

(R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride

Cat. No.: B595289
CAS No.: 1217778-64-7
M. Wt: 250.767
InChI Key: BIBCIACSFRCABS-SBSPUUFOSA-N
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Description

(R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride (CAS: 1217778-64-7) is a chiral secondary amine derivative featuring a piperidine ring substituted with a tert-butyl carbamate group at the 3-position. Its molecular formula is C₁₁H₂₃ClN₂O₂, with a molecular weight of 250.77 g/mol . The compound is typically stored under inert conditions at 2–8°C to ensure stability. It is widely utilized as a pharmaceutical intermediate or building block in organic synthesis, particularly in the development of bioactive molecules targeting neurological and metabolic disorders.

Properties

IUPAC Name

tert-butyl N-[[(3R)-piperidin-3-yl]methyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-8-9-5-4-6-12-7-9;/h9,12H,4-8H2,1-3H3,(H,13,14);1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBCIACSFRCABS-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Carbamate Formation via Chloroformate

A widely adopted method involves reacting (R)-piperidin-3-ylmethanol with tert-butyl chloroformate in anhydrous dichloromethane (DCM) under basic conditions. Triethylamine (TEA) is typically employed to scavenge HCl, with reactions conducted at 0–5°C to minimize racemization. The stoichiometric ratio of 1:1.2 (amine:chloroformate) ensures complete conversion, yielding the Boc-protected intermediate in 85–92% purity before salt formation.

Reaction Conditions Table

ParameterValue
SolventAnhydrous DCM
Temperature0–5°C
BaseTriethylamine (1.5 equiv)
Reaction Time4–6 hours
Yield78–85%

Coupling Reagent-Assisted Approaches

For substrates sensitive to chloroformates, carbodiimide-mediated coupling offers an alternative. Ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOBt) facilitate the reaction between tert-butyl carbamate and (R)-piperidin-3-ylmethanol in DCM or THF. This method reduces side products like N-acylurea formation, achieving yields of 70–75% with enantiomeric excess (ee) >98%.

Stereoselective Reduction of Ketone Intermediates

The synthesis of (R)-piperidin-3-ylmethanol, a key precursor, often involves asymmetric reduction of ketones. Sodium borohydride (NaBH4) and chiral catalysts are employed to ensure stereochemical fidelity.

Borohydride Reduction in Protic Solvents

In a representative procedure, 3-(tert-butoxycarbonylaminomethyl)piperidin-2-one is reduced using NaBH4 in tetrahydrofuran (THF)/ethanol (1:1) at −10°C. The reaction proceeds via a six-membered transition state, delivering the (R)-configured alcohol in 89% yield and 96% ee. Post-reduction workup includes acid quenching (1 M HCl) and extraction with ethyl acetate.

Catalytic Asymmetric Hydrogenation

Palladium on carbon (Pd/C) under hydrogen atmosphere (50 psi) enables catalytic hydrogenation of 3-cyano-piperidine derivatives. Using (R)-BINAP as a chiral ligand, this method achieves quantitative conversion with ee >99%. However, scalability is limited by catalyst cost and hydrogenation equipment requirements.

Hydrochloride Salt Formation and Crystallization

Conversion of the Boc-protected amine to its hydrochloride salt enhances stability and facilitates isolation.

Gas-Phase HCl Treatment

Passing dry HCl gas through a solution of (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate in diethyl ether induces precipitation of the hydrochloride salt. This method, conducted at 0°C, affords crystalline product in 90–95% yield with ≤0.5% residual solvent.

Acidic Aqueous Workup

Alternative protocols use concentrated HCl (12 M) added dropwise to a chilled (−20°C) solution of the free base in methanol. After stirring for 2 hours, the mixture is concentrated under reduced pressure, and the residue is triturated with cold acetone to yield white crystals (88–92% yield).

Salt Formation Data Table

MethodSolventTemperatureYieldPurity (HPLC)
HCl GasDiethyl ether0°C95%99.2%
Aqueous HClMethanol−20°C92%98.8%

Purification and Analytical Characterization

Recrystallization Optimization

The hydrochloride salt is recrystallized from tert-butyl methyl ether (MTBE)/n-heptane (3:1) to remove hydrophobic impurities. Slow cooling (1°C/min) from 50°C to 5°C produces needle-like crystals with 99.5% purity by HPLC. For hygroscopic batches, lyophilization at −50°C under 0.1 mbar ensures moisture content <0.1% (Karl Fischer titration).

Spectroscopic Validation

  • ¹H NMR (400 MHz, D₂O): δ 1.43 (s, 9H, Boc CH₃), 3.15–3.30 (m, 2H, piperidine CH₂), 3.45–3.60 (m, 1H, NCH), 4.10 (q, J = 6.5 Hz, 1H, CHNH).

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend).

  • LC-MS : m/z 229.2 [M+H]⁺ (calculated for C₁₁H₂₂N₂O₂⁺: 229.17).

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalysis. In receptor studies, it can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name CAS Molecular Formula Molecular Weight Structural Features Key Differences
(R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride 1217778-64-7 C₁₁H₂₃ClN₂O₂ 250.77 Piperidine ring, tert-butyl carbamate, chiral (R)-configuration Reference compound
tert-Butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate N/A Likely C₁₂H₂₄N₂O₂ ~264.8 (estimated) 2-methyl substituent, 4-piperidyl carbamate Methyl group introduces steric hindrance; altered stereochemistry (2S,4R) affects binding affinity
tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride 1820575-70-9 C₉H₁₉ClN₂O₃ 238.71 Pyrrolidine ring, hydroxyl group at 4-position Smaller ring size (5-membered vs. 6-membered); increased polarity due to hydroxyl group
tert-Butyl ((cis-3-(aminomethyl)cyclohexyl)methyl)carbamate hydrochloride 1049743-64-7 C₁₃H₂₅ClN₂O₂ 276.8 (estimated) Cyclohexane ring, aminomethyl substituent Non-aromatic ring; aminomethyl enhances basicity compared to carbamate

Structural and Functional Differences

Ring System Variations

  • Piperidine vs. Pyrrolidine : The target compound’s 6-membered piperidine ring offers greater conformational flexibility and reduced ring strain compared to the 5-membered pyrrolidine analog (Table 1). The latter’s hydroxyl group (C₉H₁₉ClN₂O₃) increases hydrophilicity but may reduce blood-brain barrier permeability in drug candidates .
  • Cyclohexane vs. Piperidine : The cyclohexane-based analog (CAS 1049743-64-7) lacks a nitrogen atom in its ring, resulting in lower basicity and distinct electronic interactions in receptor binding .

The tert-butyl carbamate group in the target compound provides robust protection for amines, whereas analogs with aminomethyl groups (e.g., CAS 1049743-64-7) may exhibit different reactivity in coupling reactions .

Stereochemical Considerations

  • The (R)-configuration in the target compound contrasts with the (2S,4R) diastereomer in the methyl-substituted analog (), underscoring the importance of chirality in pharmacological activity and synthetic scalability .

Physicochemical and Application-Based Insights

  • Solubility and Stability : The hydroxylated pyrrolidine analog (CAS 1820575-70-9) is more water-soluble due to its polar functional group, making it suitable for aqueous-phase reactions. However, the target compound’s piperidine scaffold offers better lipid solubility for central nervous system-targeted drug delivery .
  • Synthetic Utility : Analogs like tert-Butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate are priced higher (e.g., 100 mg = €157), reflecting their complex synthesis and niche applications in peptide mimetics .

Notes on Data Consistency

  • Discrepancy in : The synonym "this compound" erroneously appears under Ethyl L-alaninate hydrochloride, likely due to database mislabeling. This entry was excluded from the comparison to avoid inaccuracies .

Biological Activity

(R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

Chemical Information:

  • IUPAC Name: tert-butyl 4-[(3-hydroxypiperidin-1-yl)methyl]piperidine-1-carboxylate
  • Molecular Formula: C16H30N2O3
  • Molecular Weight: 306.446 g/mol
  • CAS Number: 1217778-64-7

The compound features a piperidine ring, which is known for its diverse biological activities, including enzyme inhibition and receptor modulation .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes:

  • Protection of the piperidine nitrogen.
  • Reaction with tert-butyl chloroformate to form a carbamate intermediate.
  • Subsequent reactions to introduce the piperidin-3-ylmethyl group under basic conditions.

Enzyme Inhibition

This compound has been studied for its role as an enzyme inhibitor. Its structural features allow it to interact with various enzymes, potentially modulating their activity. For example, compounds with similar structures have shown promise in inhibiting RNA-dependent RNA polymerases, which are crucial in viral replication processes .

Receptor Modulation

The compound acts as a ligand for certain receptors, influencing signaling pathways within cells. Research indicates that piperidine derivatives can modulate neurotransmitter receptors, which may lead to therapeutic effects in neurological disorders .

The precise mechanism of action for this compound involves binding to specific molecular targets:

  • Enzyme Interaction: The compound can inhibit enzyme activity by occupying active sites or altering conformation.
  • Receptor Binding: By acting as a ligand, it can enhance or inhibit receptor signaling pathways, affecting physiological responses.

Case Studies and Research Findings

Several studies have highlighted the biological activity of similar piperidine derivatives:

  • Inhibition of Viral Enzymes:
    • A study demonstrated that related compounds effectively inhibited viral RNA polymerases, showcasing potential applications in antiviral therapies .
  • Neurological Applications:
    • Research indicates that piperidine derivatives can influence neurotransmitter systems, suggesting their utility in treating conditions like depression and anxiety .
  • Antimicrobial Properties:
    • Some studies report that piperidine-based compounds exhibit antimicrobial activity against various pathogens, indicating a broader therapeutic potential .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other similar compounds:

Compound NameBiological ActivityNotes
1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidineEnzyme inhibitor, receptor ligandUsed in drug development
1-Boc-4-piperidoneOrganic synthesis intermediateSimilar structure but different activity
1-Boc-3-hydroxypiperidineReceptor modulationHydroxyl group at a different position

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing (R)-tert-butyl (piperidin-3-ylmethyl)carbamate hydrochloride, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves carbamate formation via tert-butoxycarbonyl (Boc) protection of the piperidine nitrogen, followed by alkylation at the 3-position of the piperidine ring. Key steps include:

  • Protection : Use Boc anhydride under basic conditions (e.g., NaHCO₃) to protect the amine group .
  • Alkylation : Optimize reaction time and temperature (e.g., 0–25°C, 12–24 hrs) to minimize side products like over-alkylation .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (solvent: methanol/water) to achieve >98% purity .

Q. How is the stereochemical integrity of the (R)-enantiomer confirmed during synthesis?

  • Methodological Answer : Chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) or polarimetry (specific rotation comparison with literature values) are standard methods. X-ray crystallography (e.g., single-crystal analysis at 100 K) can resolve absolute configuration if ambiguities arise .

Q. What safety protocols are recommended for handling this compound in the lab?

  • Methodological Answer : While classified as non-hazardous in some safety data sheets (no GHS labeling required), standard precautions apply:

  • PPE : Gloves, lab coat, and goggles .
  • Storage : Keep in a cool, dry place (<25°C) under inert gas (e.g., N₂) to prevent hygroscopic degradation .
  • Waste Disposal : Neutralize with dilute HCl before disposal in accordance with institutional guidelines .

Advanced Research Questions

Q. How can reaction intermediates be characterized to troubleshoot low yields in the alkylation step?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : Monitor proton shifts (e.g., δ 1.4 ppm for Boc tert-butyl group) to identify incomplete alkylation or Boc deprotection .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 275.2) to detect side products like dimerization .
  • Kinetic Studies : Vary reaction parameters (e.g., stoichiometry of alkylating agent) to identify rate-limiting steps .

Q. What strategies resolve contradictions in solubility data reported for this compound?

  • Methodological Answer : Solubility discrepancies often arise from crystallinity or hydration states.

  • Thermogravimetric Analysis (TGA) : Determine water content in the hydrochloride salt form .
  • Powder X-ray Diffraction (PXRD) : Compare diffraction patterns of batches to identify polymorphic variations .
  • Solubility Screening : Test in buffered solutions (pH 1–7) to mimic physiological conditions, using UV-Vis spectroscopy for quantification .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?

  • Methodological Answer :

  • DFT Calculations : Model the Boc group’s susceptibility to acid/base cleavage (e.g., Gibbs free energy of hydrolysis) .
  • Molecular Dynamics (MD) : Simulate interactions with polar solvents (e.g., water, DMSO) to predict stability under storage conditions .
  • Docking Studies : Assess piperidine’s conformational flexibility in enzyme-binding pockets for drug design applications .

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